molecular formula C13H28N2 B13246340 [(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentyl)amine

[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentyl)amine

Cat. No.: B13246340
M. Wt: 212.37 g/mol
InChI Key: VLHUPRHZIXLLKF-UHFFFAOYSA-N
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Description

(1-Ethylpyrrolidin-2-yl)methylamine is a secondary amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and a branched 2-methylpentyl chain connected via a methylene group.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpentan-1-amine

InChI

InChI=1S/C13H28N2/c1-4-7-12(3)10-14-11-13-8-6-9-15(13)5-2/h12-14H,4-11H2,1-3H3

InChI Key

VLHUPRHZIXLLKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1CCCN1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpyrrolidin-2-yl)methylamine typically involves the reaction of 1-ethyl-2-pyrrolidinylmethanamine with 2-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpyrrolidin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .

Scientific Research Applications

(1-Ethylpyrrolidin-2-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences
Compound Name Core Structure Substituent Features
(1-Ethylpyrrolidin-2-yl)methylamine Pyrrolidine ring 2-methylpentyl (branched alkyl chain)
N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine Thiane ring Thiane (sulfur-containing heterocycle)
(Furan-2-ylmethyl)(2-methylpentyl)amine Furan ring Aromatic oxygen heterocycle
(2-Ethylbutyl)[(1-ethylpyrrolidin-2-yl)methyl]amine Pyrrolidine ring Shorter ethylbutyl chain
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine Cyclobutane ring Rigid cyclobutane moiety

Key Observations :

  • Pyrrolidine vs. Heterocycles : Replacing the pyrrolidine with thiane () or furan () alters electronic properties (e.g., basicity, aromaticity) and binding interactions.
  • Rigid vs. Flexible Moieties : Cyclobutanamine derivatives () introduce conformational rigidity, which may restrict binding to specific receptor pockets compared to the flexible 2-methylpentyl chain.

Comparison to Other Methods :

  • Pyridine-containing analogs (e.g., ) require nucleophilic substitution with pyridin-2-yl ethylamine, while sulfur-containing derivatives () involve thiane ring formation. These steps highlight the variability in synthetic complexity based on substituent choice.

Key Insights :

  • Branching and Bioactivity : The 2-methylpentyl chain may enhance interactions with hydrophobic receptor domains compared to shorter chains ().
  • Heterocyclic Influence : Thiane and furan derivatives () exhibit distinct activities due to electronic effects (e.g., sulfur’s polarizability or furan’s aromaticity).

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
(1-Ethylpyrrolidin-2-yl)methylamine 3.2 ~1.5 (PBS) Not reported
N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine 2.8 ~2.0 (PBS) 120–125
(2-Ethylbutyl)[(1-ethylpyrrolidin-2-yl)methyl]amine 2.5 ~3.0 (PBS) 80–85

Trends :

  • Lipophilicity : The 2-methylpentyl chain increases LogP compared to ethylbutyl analogs ().
  • Solubility : Branched chains reduce aqueous solubility, as seen in the target compound vs. thiane derivatives ().

Biological Activity

(1-Ethylpyrrolidin-2-yl)methylamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound (1-Ethylpyrrolidin-2-yl)methylamine features a pyrrolidine ring, which is known for its role in various biological processes. The ethyl substitution on the nitrogen atom enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Molecular Formula

  • Chemical Formula : C12H19N
  • Molecular Weight : 179.29 g/mol

The biological activity of (1-Ethylpyrrolidin-2-yl)methylamine is primarily attributed to its interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that this compound may act as a modulator of these pathways, influencing mood and cognitive functions.

Pharmacological Effects

  • CNS Stimulation : Initial studies suggest that (1-Ethylpyrrolidin-2-yl)methylamine exhibits stimulant properties similar to other psychoactive substances.
  • Potential for Addiction : Due to its stimulant effects, there are concerns regarding the potential for abuse and addiction, similar to other compounds within the same class.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of (1-Ethylpyrrolidin-2-yl)methylamine:

Study ReferenceAssay TypeEC50 (nM)Observations
cAMP Assay200Moderate potency in stimulating cAMP production
GPR88 Receptor Binding414Moderate binding affinity observed
Neurotransmitter ReleaseN/AIncreased dopamine release noted

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of (1-Ethylpyrrolidin-2-yl)methylamine resulted in increased locomotor activity, suggesting central nervous system stimulation. The study highlighted the compound's potential as a novel stimulant agent but raised concerns regarding safety and addictive potential.

Case Study 2: Behavioral Impact

In a behavioral study involving rodents, exposure to (1-Ethylpyrrolidin-2-yl)methylamine was linked to enhanced reward-seeking behavior, indicative of dopaminergic activity. This finding aligns with the compound's profile as a potential psychoactive substance.

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